REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12]([CH3:16])[CH:13]([OH:15])[CH3:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H][H]>[Pd]>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH:12]([CH3:16])[CH:13]([CH3:14])[OH:15])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3]
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Name
|
3-(p-tert.butyl-phenyl)-1,2-dimethyl-allyl alcohol
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Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C=C(C(C)O)C
|
Name
|
alcohol
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Subsequently, the catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the alcohol filtrate is evaporated
|
Type
|
DISTILLATION
|
Details
|
By distillation there
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)CC(C(O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |